[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
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Description
[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Scientific Research Applications
Novel Synthesis Approaches
Research has explored innovative synthesis methods involving halogenated anilines and benzoxazines, highlighting the chemical versatility and potential for creating complex molecules. For instance, Kudo, Furuta, and Sato (1996) described a novel synthesis of 4H-1,4-benzoxazines using methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, offering insights into reaction mechanisms and generality (Kudo, Furuta, & Sato, 1996).
Antifungal and Herbicidal Activity
Some derivatives demonstrate potential biological activities, such as antifungal properties, which are crucial for agricultural and pharmaceutical applications. For example, Xu et al. (2007) synthesized and tested the antifungal activities of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, finding some compounds with high inhibitory effects on fungi growth (Xu et al., 2007). Additionally, the synthesis of 3-chloro-4-fluorobenzoylthiourea and its herbicidal activity were reported by Liu Chang-chun (2006), highlighting its effectiveness against certain plant pests (Liu Chang-chun, 2006).
Luminescent and Structural Properties in Lanthanide Complexes
The impact of halogenated benzoate ligands on the luminescent and structural properties of lanthanide complexes was investigated by Monteiro et al. (2015), who found that different halogens can significantly affect the symmetry around the europium(III) ion, altering the luminescence properties of these complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).
properties
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-5-4-11(20)8-12(13)19/h4-8H,9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKZUOHWDONCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
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